Nocardicin E

Description

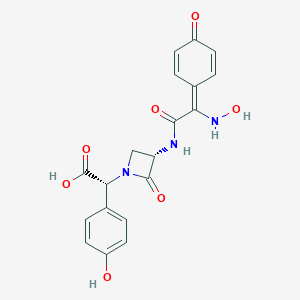

Structure

3D Structure

Properties

CAS No. |

63555-59-9 |

|---|---|

Molecular Formula |

C19H17N3O7 |

Molecular Weight |

399.4 g/mol |

IUPAC Name |

(2R)-2-[(3S)-3-[[(2Z)-2-hydroxyimino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid |

InChI |

InChI=1S/C19H17N3O7/c23-12-5-1-10(2-6-12)15(21-29)17(25)20-14-9-22(18(14)26)16(19(27)28)11-3-7-13(24)8-4-11/h1-8,14,16,23-24,29H,9H2,(H,20,25)(H,27,28)/b21-15-/t14-,16+/m0/s1 |

InChI Key |

NMMOYDKOFASOBV-HKHZIIAMSA-N |

SMILES |

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)O |

Isomeric SMILES |

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N\O)/C3=CC=C(C=C3)O |

Canonical SMILES |

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)O |

Synonyms |

(αR,3S)-3-[[(2Z)-(Hydroxyimino)(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic Acid; [3S-[1(S*),3R*(Z)]]-3-[[(Hydroxyimino)(4-hydroxyphenyl)_x000B_acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic Acid; |

Origin of Product |

United States |

Discovery and Historical Context Within Antimicrobial Research

Initial Isolation and Characterization from Nocardia uniformis

Nocardicin E was first isolated from the fermentation broth of the actinomycete Nocardia uniformis subsp. tsuyamanensis (ATCC 21806). nih.gov This microorganism was also found to produce a series of related compounds, including nocardicins A, B, C, D, F, and G. The initial discovery of this family of antibiotics was a significant development in the field, as they represented a new class of monocyclic β-lactam antibiotics.

The isolation of Nocardicin E from the complex fermentation broth was a multi-step process. The general procedure involved initial extraction from the culture filtrate using organic solvents. This crude extract, containing a mixture of nocardicins and other metabolites, was then subjected to a series of column chromatography steps to separate the individual components. nih.gov

The characterization and structural elucidation of Nocardicin E and its congeners were accomplished through the analysis of their physicochemical properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy were instrumental in determining the precise chemical structure of these novel compounds.

Table 1: Physicochemical Properties of Nocardicin E

| Property | Value |

|---|---|

| Molecular Formula | C23H25N3O8 |

| Molecular Weight | 471.46 g/mol |

| Appearance | Colorless solid |

| Solubility | Soluble in methanol, dimethyl sulfoxide |

Screening Methodologies Leading to Nocardicin E Identification

The identification of Nocardicin E was the result of systematic screening programs designed to discover new antibiotics from microbial sources. These methodologies relied on bioassays to detect the presence of antimicrobial activity in the fermentation products of various microorganisms.

A common technique employed in such screening efforts is the paper disc-agar diffusion assay. In this method, a paper disc impregnated with a sample of the microbial extract is placed on an agar plate seeded with a test microorganism, often a strain of Escherichia coli that is particularly sensitive to β-lactam antibiotics. A clear zone of inhibition around the disc indicates the presence of a substance with antibacterial properties.

Once general antimicrobial activity was detected in the extracts from Nocardia uniformis, further analytical techniques were necessary to separate and identify the individual active components. High-performance liquid chromatography (HPLC) was a critical tool in this process, allowing for the separation of the different nocardicin compounds based on their distinct physicochemical properties. By comparing the HPLC profiles of different fermentation batches and correlating them with the results of bioassays, researchers were able to isolate and subsequently identify the novel compound, Nocardicin E.

The combination of bioactivity-guided fractionation with advanced analytical techniques like HPLC and spectroscopy was fundamental to the successful identification of Nocardicin E as a distinct member of the nocardicin family of antibiotics.

Biosynthesis and Genetic Regulation of Nocardicins

Overview of the Nocardicin Biosynthetic Pathway

The biosynthesis of nocardicins is a multifaceted process orchestrated by a series of enzymes encoded within a dedicated gene cluster. jcvi.org The pathway initiates with the formation of a tripeptide core. nih.govresearchgate.net This core is assembled by nonribosomal peptide synthetases (NRPSs) from two units of L-p-hydroxyphenylglycine (L-pHPG) and one unit of serine. researchgate.netresearchgate.net The earliest β-lactam-containing intermediate in the pathway is Nocardicin G. asm.org

Subsequent tailoring steps modify this core structure to generate the various nocardicin analogues, including Nocardicin E. These modifications include the attachment of a homoserine side chain, epimerization, and the formation of an oxime group. researchgate.netresearchgate.net For instance, the conversion of Nocardicin C to Nocardicin A is catalyzed by the N-oxygenase NocL. uniprot.org The enzyme isonocardicin synthase can act on Nocardicin E, F, and G to produce isonocardicin A, B, and C, respectively. qmul.ac.ukgenome.jp A cell-free system has demonstrated the biosynthesis of Nocardicin A from Nocardicin E and S-adenosylmethionine. qmul.ac.ukacs.org

Identification and Organization of the Nocardicin Biosynthetic Gene Cluster

The genetic blueprint for nocardicin biosynthesis is located in a gene cluster within the genome of Nocardia uniformis. jcvi.org This cluster was identified and sequenced, revealing 14 open reading frames (ORFs) that code for the enzymes required for antibiotic production, as well as proteins potentially involved in resistance and export. jcvi.orgnih.gov The boundaries of this cluster are thought to be marked by the nocN and nocE genes. nih.gov

The organization of the gene cluster reflects the modular nature of the biosynthetic pathway. nih.govresearchgate.net Key genes within this cluster include:

nocA and nocB : These genes encode the large, modular nonribosomal peptide synthetases (NRPSs) responsible for assembling the peptide backbone of nocardicin. nih.govresearchgate.net

nocF , nocG , and nocN : These genes are responsible for the synthesis of the precursor L-p-hydroxyphenylglycine (pHPG). nih.govresearchgate.net

nat (B4201923) , nocJ , and nocL : These genes encode the tailoring enzymes that modify the initial peptide structure. nih.govresearchgate.net

nocR : This gene encodes a key transcriptional regulator. nih.govnih.gov

nocH : The protein product of this gene is believed to be a membrane transport protein involved in exporting the antibiotic out of the cell. nih.govnih.gov

nocI : This gene encodes a protein belonging to the Mbt-H family, which are often found in peptide antibiotic gene clusters. nih.govsecondarymetabolites.org

Transcriptional Regulation of Nocardicin Biosynthesis

The production of nocardicins is a tightly regulated process at the transcriptional level, ensuring that the antibiotic is synthesized in a coordinated manner.

Role of Specific Regulatory Proteins (e.g., NocR)

A key player in the regulation of the nocardicin gene cluster is NocR, a protein encoded by the nocR gene. nih.govnih.gov NocR belongs to the Streptomyces Antibiotic Regulatory Protein (SARP) family of transcriptional activators. nih.govnih.govsigmaaldrich.com

Studies involving the insertional inactivation of nocR have demonstrated its essential role in nocardicin A production. nih.govnih.gov Mutants lacking a functional nocR gene fail to produce detectable levels of nocardicin A. nih.govnih.gov Further analysis revealed that NocR acts as a positive transcriptional regulator, directly binding to the intergenic region between the nocF and nocA genes. nih.govnih.govsigmaaldrich.com This binding action coordinates the biosynthesis of the pHPG precursor with the initial steps of the main nocardicin assembly line. nih.govnih.gov Transcriptional analysis of nocR mutants showed a lack of mRNA transcripts for the early-stage biosynthetic genes, confirming its role as a crucial activator of the pathway. nih.govnih.gov

Precursor Biosynthesis Pathways (e.g., L-p-hydroxyphenylglycine)

The biosynthesis of nocardicins is dependent on the availability of specific precursor molecules, most notably L-p-hydroxyphenylglycine (L-pHPG). acs.org The genes responsible for the synthesis of this non-proteinogenic amino acid, nocF, nocG, and nocN, are located within the nocardicin gene cluster. nih.govresearchgate.net

The pathway for L-pHPG synthesis has been studied and is thought to be a paradigm for how this precursor is produced in various microorganisms. acs.org The process involves several enzymatic steps, and studies have shown that intermediates such as L-tyrosine, p-hydroxyphenylpyruvic acid, and DL-p-hydroxymandelic acid can stimulate the production of nocardicin A, indicating their role in the precursor pathway. capes.gov.brrsc.org The enzymes involved include p-hydroxymandelate synthase and L-p-hydroxyphenylglycine transaminase. acs.org

Non-Essential Genes in Nocardicin Biosynthesis (nocK, nocD, nocE, nocO)

While many genes in the nocardicin cluster are essential for production, gene knockout experiments have identified several that are not. nih.govresearchgate.net These non-essential genes include nocK, nocD, nocE, and nocO. nih.govresearchgate.netresearchgate.net

Disruption of nocD, nocE, and nocO resulted in mutants that continued to produce nocardicin A at levels similar to the wild-type strain. nih.govnih.govsigmaaldrich.com The protein encoded by nocD shows homology to a family of acetyltransferases, while the nocE gene product has a domain associated with esterases or lipases. nih.govresearchgate.net The function of these genes in the context of nocardicin biosynthesis remains unclear, though their non-essential nature has been established. nih.govresearchgate.net Similarly, nocK has been shown to be dispensable for nocardicin A biosynthesis. nih.govasm.org The protein NocO is a member of the cytochrome P450 superfamily. nih.gov

Enzymology of Nocardicin Biosynthesis

Nonribosomal Peptide Synthetase (NRPS) Systems

The core peptide structure of nocardicins is assembled by a multi-enzyme complex of nonribosomal peptide synthetases (NRPSs). nih.gov These large, modular enzymes function as an assembly line to sequentially link amino acid building blocks. pnas.org In the case of nocardicin biosynthesis, two NRPS enzymes, NocA and NocB, are central to this process. nih.gov

The NRPSs responsible for nocardicin synthesis, NocA and NocB, are composed of five modules. nih.gov Each module contains a set of catalytic domains that select, activate, and condense specific amino acids. nih.govpnas.org The predicted peptide product of the NocA/B system is L-pHPG-L-Arg-D-pHPG-L-Ser-L-pHPG, where pHPG is (p-hydroxyphenyl)glycine. nih.govnih.gov

Bioinformatic analysis and gene knockout studies have been instrumental in elucidating the function of these modules. nih.gov While it was initially thought that only three modules were necessary to form the tripeptide core of nocardicin G, subsequent research demonstrated that all five modules of NocA and NocB are essential for the production of nocardicin A. nih.govnih.gov An epimerization (E) domain is present in the third module, which is responsible for converting the L-pHPG residue to its D-configuration. nih.gov

The domains within each module—adenylation (A), thiolation (T) or peptidyl carrier protein (PCP), and condensation (C)—work in a coordinated fashion. The A domain selects the specific amino acid and activates it, the T domain tethers the growing peptide chain, and the C domain catalyzes the formation of the peptide bond. nih.govpnas.orgnih.gov

| Enzyme | Module | Adenylation (A) Domain Predicted Substrate | Other Domains |

| NocA | 1 | L-p-Hydroxyphenylglycine (L-pHPG) | C, T |

| 2 | L-N5-hydroxyornithine | C, T | |

| 3 | L-p-Hydroxyphenylglycine (L-pHPG) | C, T, E | |

| NocB | 4 | L-Serine (L-Ser) | C, T |

| 5 | L-p-Hydroxyphenylglycine (L-pHPG) | C, T, TE | |

| This table is based on bioinformatic predictions and experimental evidence. nih.govnih.gov |

The final step in the NRPS assembly line is the release of the synthesized peptide, a reaction typically catalyzed by a C-terminal thioesterase (TE) domain. nih.govrsc.org The thioesterase domain in nocardicin biosynthesis, known as NocTE, is a bifunctional enzyme with both epimerase and hydrolase activity. researchgate.netsjtu.edu.cn This is an unusual function, as most TE domains only catalyze hydrolysis or macrocyclization. nih.govresearchgate.net

NocTE is highly specific for peptide substrates that contain a pre-formed β-lactam ring. nih.gov It acts as a gatekeeper, ensuring that the peptide is not released from the NRPS until the β-lactam ring has been formed. nih.govnih.gov Once the correct substrate is bound, NocTE catalyzes the epimerization of the C-terminal L-pHPG residue to the D-configuration. nih.govresearchgate.net Following epimerization, NocTE cleaves the peptide from the NRPS complex, releasing pro-nocardicin G. nih.gov

| Catalytic Function | Substrate Specificity | Key Mechanistic Feature |

| Epimerization | Prefers β-lactam-containing peptides. nih.gov | Converts the C-terminal L-pHPG to D-pHPG. nih.gov |

| Hydrolysis | Acts on the epimerized pentapeptide. | Releases the final peptide product from the NRPS. rcsb.org |

| This table summarizes the dual functions of the NocTE domain in nocardicin biosynthesis. |

Tailoring Enzymes and Their Catalytic Mechanisms

Following the release of the peptide from the NRPS, a series of tailoring enzymes modify the core structure to produce the various nocardicin compounds. These enzymes include N-oxygenases, epimerases, and transferases, each contributing to the final chemical structure and biological activity of the nocardicins.

NocL is a cytochrome P450 monooxygenase that plays a crucial role in the later stages of nocardicin A biosynthesis. nih.govresearchgate.net It catalyzes the N-oxygenation of the 2'-amine group of nocardicin C to form the characteristic syn-configured oxime moiety of nocardicin A. nih.govnih.gov This oxidative transformation is critical for the enhanced biological activity of nocardicin A. researchgate.netnih.gov

Gene inactivation studies have confirmed that NocL is the sole N-oxygenase required for this transformation. nih.govnih.gov In vitro assays have shown that NocL has a preference for nocardicin C as a substrate and does not efficiently catalyze the oxidation of nocardicin G to nocardicin E or F. researchgate.net The proposed mechanism involves the activation of molecular oxygen by the cytochrome P450 enzyme to carry out the N-oxidation reaction. nih.gov

NocJ is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent epimerase that is responsible for the stereochemical inversion of the amino group at the C-9' position of the homoseryl side chain. qmul.ac.ukexpasy.orgenzyme-database.org This enzyme, also known as isonocardicin A epimerase, catalyzes the conversion of isonocardicin C to nocardicin C and isonocardicin A to nocardicin A. qmul.ac.ukexpasy.orggenome.jp

The in vivo substrate for NocJ is believed to be isonocardicin C. qmul.ac.ukexpasy.org Mutational analysis has shown that the inactivation of the nocJ gene leads to the abolishment of nocardicin A production, with the accumulation of isonocardicin A. researchgate.netnih.gov This highlights the critical role of NocJ in establishing the correct stereochemistry of the side chain, which is important for the antibiotic's activity. NocJ represents a distinct class of β-lactam aminoacyl side chain epimerases. researchgate.netnih.gov

The enzyme isonocardicin synthase, also known as nocardicin aminocarboxypropyltransferase (Nat), is responsible for the elongation of the side chain in nocardicin biosynthesis. qmul.ac.ukcreative-enzymes.comenzyme-database.org This enzyme, classified under EC 2.5.1.38, catalyzes the transfer of a 3-amino-3-carboxypropyl group from S-adenosyl-L-methionine (SAM) to a nocardicin precursor. qmul.ac.ukgenome.jp

While Nat (B4201923) can act on nocardicin E, F, and G to produce isonocardicin A, B, and C, respectively, its preferred in vivo substrate is thought to be nocardicin G. qmul.ac.ukenzyme-database.orgexpasy.org This reaction is a key step in the pathway leading to the formation of the more complex nocardicins, such as nocardicin A. qmul.ac.ukexpasy.org The purification, characterization, and cloning of this SAM-dependent transferase have been reported. enzyme-database.org

Intermediate Metabolites in the Biosynthetic Cascade (e.g., Nocardicin G)

The biosynthesis of nocardicins is a complex process involving a series of enzymatic reactions that transform simple amino acid precursors into the final bioactive molecules. The pathway proceeds through several key intermediate compounds, with Nocardicin G being the first isolable, β-lactam-containing intermediate. asm.orgnih.gov The subsequent modifications of Nocardicin G and other related metabolites are carried out by a suite of specialized "tailoring" enzymes, leading to the diversity observed within the nocardicin family. researchgate.netnih.gov

The initial steps are governed by a large non-ribosomal peptide synthetase (NRPS) complex, composed of the proteins NocA and NocB. nih.govresearchgate.net This five-module enzymatic assembly line is responsible for creating a pentapeptide precursor. nih.govresearchgate.net The final step on this assembly line is the release of a pro-nocardicin G pentapeptide, a reaction catalyzed by the NocTE thioesterase domain. researchgate.netnih.gov This pro-nocardicin G is then processed by cellular proteases to yield Nocardicin G , the foundational scaffold for subsequent modifications. pnas.org

From Nocardicin G, the pathway branches and proceeds through a cascade of defined enzymatic steps:

Formation of Isonocardicin C : The enzyme S-adenosyl-L-methionine:nocardicin 3-amino-3-carboxypropyltransferase, encoded by the nat gene, catalyzes the attachment of a homoseryl side chain. asm.orgjcvi.org This enzyme transfers the 3-amino-3-carboxypropyl group from S-adenosyl-L-methionine (SAM) to the phenolic hydroxyl group of a nocardicin substrate. genome.jp While this enzyme can act on Nocardicin E, F, and G, its preferred substrate in vivo is believed to be Nocardicin G, yielding the intermediate Isonocardicin C . genome.jpnih.gov

Epimerization to Nocardicin C : The next step involves a stereochemical inversion of the newly added side chain. The enzyme Nocardicin-C epimerase, encoded by the nocJ gene, catalyzes the epimerization of the amino group at the C-9' position from the (S)-configuration in Isonocardicin C to the (R)-configuration. genome.jp This reaction, which requires pyridoxal 5'-phosphate (PLP) as a cofactor, produces Nocardicin C . genome.jpnih.gov Studies involving the inactivation of the nocJ gene resulted in the abolition of nocardicin A production, with the accumulation of the precursor isonocardicin A, confirming the enzyme's critical role. nih.govebi.ac.ukresearchgate.net

Oxidation to Nocardicin A : The final characterized step in the main pathway is the oxidation of the primary amine on the original nocardicin core. This reaction is catalyzed by the cytochrome P450 N-oxygenase NocL. nih.govresearchgate.netacs.org In vitro assays have shown that NocL acts on Nocardicin C to form the characteristic syn-oxime moiety of Nocardicin A. nih.govresearchgate.net Gene disruption experiments confirmed this function, as nocL mutants were unable to produce Nocardicin A and instead accumulated the precursor, Nocardicin C. asm.orgnih.govebi.ac.uk Interestingly, NocL was unable to efficiently oxidize Nocardicin G to form Nocardicin E or F, indicating a specific substrate preference and order in the biosynthetic pathway. nih.govresearchgate.net

This sequence highlights a highly coordinated enzymatic cascade that builds upon the Nocardicin G framework to generate more complex and potent members of the antibiotic family.

Key Intermediates and Enzymes in the Nocardicin Biosynthetic Pathway

| Intermediate | Precursor | Modifying Enzyme (Gene) | Product | Key Transformation |

| Pro-nocardicin G | L-pHPG, L-Arg, D-pHPG, L-Ser | NocA/NocB (NRPS) & NocTE | Nocardicin G | Assembly and release from NRPS |

| Nocardicin G | Pro-nocardicin G | Cellular Proteases | Isonocardicin C | Attachment of homoseryl side chain |

| Isonocardicin C | Nocardicin G | Nocardicin aminocarboxypropyltransferase (Nat) | Nocardicin C | Epimerization of homoseryl side chain |

| Nocardicin C | Isonocardicin C | Nocardicin-C epimerase (NocJ) | Nocardicin A | Oxidation of amine to form oxime |

Mechanism of Antimicrobial Action at the Molecular Level

Inhibition of Bacterial Cell Wall Biosynthesis

The primary mode of action for Nocardicin E, like other β-lactam antibiotics, is the inhibition of bacterial cell wall biosynthesis. ontosight.ailibretexts.org The bacterial cell wall is a rigid structure composed mainly of peptidoglycan, which is essential for withstanding internal osmotic pressure and preventing cell lysis. igem.wiki Nocardicin E's interference with this process renders the bacterial cell vulnerable and unable to survive. ontosight.ai

The biosynthesis of the peptidoglycan layer is a multi-step process that begins in the cytoplasm and concludes in the periplasmic space. mdpi.com It involves the synthesis of precursor molecules and their subsequent polymerization and cross-linking to form a strong, mesh-like structure. researchgate.net Nocardicin E specifically targets the final stages of this pathway, preventing the formation of a functional cell wall. biosynth.com

Interaction with Penicillin-Binding Proteins (PBPs)

Central to the antimicrobial activity of Nocardicin E is its interaction with a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). ontosight.aiontosight.ai PBPs are transpeptidases, carboxypeptidases, and transglycosylases located in the bacterial cell membrane that are responsible for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains. biomol.combmglabtech.com

Nocardicin E, possessing a characteristic β-lactam ring, acts as a structural analog of the D-alanyl-D-alanine moiety of the natural PBP substrate. researchgate.netmicrobiologyresearch.org This structural mimicry allows Nocardicin E to bind to the active site of PBPs. igem.wiki This binding event leads to the formation of a stable, covalent acyl-enzyme complex, which effectively inactivates the PBP. researchgate.netbiomol.com Research has demonstrated that Nocardicin A, a related compound, interacts with PBPs 1a, 1b, 2, and 4 in intact Escherichia coli cells. nih.gov The specific binding affinities of Nocardicin E to various PBPs can influence its spectrum of activity. The inhibition of multiple PBPs is often associated with a more potent lytic effect. asm.org

Interference with Peptidoglycan Transpeptidation

The inactivation of PBPs by Nocardicin E directly interferes with the transpeptidation reaction, a critical step in peptidoglycan cross-linking. biosynth.com During this process, PBPs catalyze the formation of peptide bonds between adjacent glycan strands, creating the rigid, three-dimensional structure of the cell wall. researchgate.net

By binding to and inhibiting PBPs, Nocardicin E prevents this crucial cross-linking from occurring. biomol.com The lack of proper cross-linking weakens the structural integrity of the peptidoglycan layer. igem.wiki As the bacterium continues to grow and divide, the compromised cell wall is unable to withstand the internal turgor pressure, leading to the formation of a fragile spheroplast and eventual cell lysis and death. libretexts.orgbiomol.com Nocardicin E acts as an irreversible inhibitor of the bacterial enzyme D-alanyl-D-alanine carboxypeptidase, further contributing to its efficacy in disrupting cell wall synthesis. biosynth.com

Structure Activity Relationship Sar Studies and Analog Design

Core Structural Features Critical for Bioactivity

The biological activity of nocardicins is intrinsically linked to several core structural components. The monocyclic β-lactam ring is a fundamental requirement for their characteristic mechanism of action, which involves the acylation of penicillin-binding proteins (PBPs) and subsequent inhibition of bacterial cell wall synthesis. ontosight.aifrontiersin.orgnih.gov The strain of this four-membered ring is crucial for its reactivity. nih.gov

Key features that are considered critical for the bioactivity of the nocardicin family include:

The β-Lactam Ring: This four-membered cyclic amide is the cornerstone of the molecule's antibacterial action. ontosight.aiwikipedia.org

The Carboxylic Acid Group: An acidic moiety is vital for the recognition and binding of the molecule to the active site of transpeptidases. nih.gov

The N-Acyl Side Chain at C3: The nature of the substituent at this position significantly influences the antimicrobial spectrum and potency. researchgate.net

The Substituent at N1: Activation of the β-lactam ring is often achieved through an electron-withdrawing group at the N1 position. researchgate.net

Nocardicin E, being a member of this family, shares these fundamental structural prerequisites for its antimicrobial properties. ontosight.ai

Impact of Substituents on Antimicrobial Spectrum

Aromatic and Heterocyclic Moiety Modifications

The natural nocardicins possess a 4-hydroxyphenyl group, which has been associated with a high level of activity, potentially through the formation of a quinone methide intermediate. researchgate.net However, studies on synthetic analogs have revealed that this moiety is not strictly essential for bioactivity. researchgate.net Modifications to this part of the molecule can significantly alter the antimicrobial spectrum.

| Modification | Impact on Antimicrobial Spectrum |

| Thiophene (B33073) | Can impart activity against both Gram-positive and Gram-negative bacteria. researchgate.net |

| Phenyl or Pyridine N-oxide | May shift the activity spectrum towards Gram-positive bacteria. researchgate.net |

| 3-Chloro-4-hydroxyphenyl | Can broaden the spectrum to include both Gram-positive and Gram-negative species. researchgate.net |

| Simple Phenyl | Leads to a Gram-positive spectrum of activity. researchgate.net |

| Naphthyl | This larger substituent is not well-tolerated and leads to a loss of activity. researchgate.net |

These findings indicate that the electronic and steric properties of the aromatic or heterocyclic substituent play a determining role in the antibacterial profile of nocardicin analogs. nih.gov

Oxime-Containing Side Chain Significance

The oxime-containing side chain is a critical determinant of the broad-spectrum Gram-negative activity observed in nocardicins like Nocardicin A. researchgate.net Nocardicin E also features an oxime group, which is considered essential for its bioactivity. ontosight.airesearchgate.net The (Z)-oxime configuration, in particular, is associated with potent activity. The enzyme NocL, a cytochrome P450 monooxygenase, is responsible for the formation of this crucial oxime moiety in the biosynthesis of Nocardicin A from intermediates like Nocardicin C. nih.govresearchgate.net Studies on analogs have demonstrated that the removal of the oxime moiety results in a loss of antibacterial activity. researchgate.net

The notable activity of Nocardicin A has been attributed to the presence of the syn-configured oxime, a rare functional group in natural products. nih.gov While NocL can oxidize the C-2' primary amine of Nocardicin C to the oxime in Nocardicin A, its activity on Nocardicin G to form Nocardicin E has not been as clearly demonstrated in vitro, suggesting a potentially preferred biosynthetic sequence. nih.govresearchgate.net

Chiral Center Configuration Effects

The stereochemistry of the chiral centers within the nocardicin structure is crucial for biological activity. As a general rule, a molecule with 'n' chiral centers can have up to 2^n stereoisomers. msu.edu The specific configuration of these centers dictates the molecule's three-dimensional shape and, consequently, its ability to interact effectively with its biological target. researchgate.net

In the nocardicin framework, the configuration of the chiral center in the α-position of the carboxylic acid group is important for enhanced contact with the target enzyme. researchgate.net The biosynthesis of the nocardicin core involves non-ribosomal peptide synthetases (NRPS) that control the incorporation and configuration of the amino acid building blocks, including D-p-hydroxyphenylglycine and L-serine. nih.gov Epimerization at specific centers, such as the C-9' position in the homoseryl side chain of Nocardicin A, is a key step in the biosynthetic pathway to achieve the most active stereoisomer. researchgate.net The inversion of configuration at the β-carbon is also a proposed mechanism in the biosynthesis of the monobactam ring in nocardicins. wikipedia.org

Development of Simplified Nocardicin Analogues

In an effort to identify the minimal structural requirements for activity and to develop more synthetically accessible compounds, researchers have designed and synthesized simplified nocardicin analogues. researchgate.netresearchgate.net These studies often involve modifying or removing parts of the complex side chains.

Strategies for β-Lactam Ring Activation in Analogues

The reactivity of the β-lactam ring is a key factor in the acylation of PBPs and, therefore, in the antibacterial efficacy of nocardicins. frontiersin.orgnih.gov A common strategy to enhance this reactivity in synthetic analogues is the introduction of an electron-withdrawing group at the N1 position of the azetidin-2-one (B1220530) core. researchgate.netcapes.gov.br

One of the most widely used methods for β-lactam activation is N-sulfonation, which leads to the formation of monobactams. researchgate.netresearchgate.net This modification increases the electrophilicity of the lactam carbonyl carbon, promoting nucleophilic attack by the serine residue in the active site of PBPs. researchgate.net Other activating groups that have been explored include the OSO3− substituent in monosulfactams and substituted sulfamoylcarbamoyl groups. researchgate.net These strategies aim to mimic the electronic activation provided by the natural N-substituent of nocardicins, thereby improving the intrinsic potency of the synthetic analogues. researchgate.netcapes.gov.br

Synthetic Methodologies for Nocardicin E and Analogues

Total Synthesis Approaches to Nocardicins and Key Intermediates (e.g., 3-Aminonocardicinic Acid)

The total synthesis of nocardicins is a complex undertaking that hinges on the successful construction of the central β-lactam nucleus, 3-Aminonocardicinic Acid (3-ANA). acs.org This key intermediate contains the characteristic 3-amino-azetidin-2-one core with specific stereochemistry, serving as a foundational building block for elaborating the various side chains found in the nocardicin family. researchgate.netacs.org

One efficient and high-yielding approach to optically active 3-ANA involves a multi-component condensation reaction. researchgate.netoup.com This strategy begins with an N²-protected L-2,3-diaminopropanoic acid, which reacts with p-benzyloxybenzaldehyde and an isocyanide (e.g., butyl isocyanide) in methanol. oup.com This condensation directly produces a diastereomeric mixture of protected 3-ANA amide derivatives. Subsequent chemical transformations, including conversion of the amide to an ester and epimerization, lead to a single diastereomer with the natural chirality. The final deprotection steps yield the desired 3-ANA hydrochloride. oup.com The total yield for this process starting from the protected diaminopropanoic acid has been reported to be 38%. oup.com

A summary of the starting materials and yields for the initial condensation step is provided below.

| N²-Protecting Group | Reagents | Product (Diastereomeric Mixture) | Total Yield |

| 2,2,2-Trichloroethoxycarbonyl (Troc) | p-Benzyloxybenzaldehyde, Butyl Isocyanide | Troc-protected azetidinone amides | 59% |

| Benzyloxycarbonyl (Z) | p-Benzyloxybenzaldehyde, Butyl Isocyanide | Z-protected azetidinone amides | 51% |

| t-Butoxycarbonyl (Boc) | p-Benzyloxybenzaldehyde, Butyl Isocyanide | Boc-protected azetidinone amides | 49% |

Table 1: Results of the four-component condensation for the synthesis of protected 3-ANA precursors. Data sourced from Hatanaka et al., 1982. oup.com

Another novel synthesis for racemic 3-ANA utilizes a method for creating α-methylene-β-lactams as key intermediates, demonstrating the diverse routes available to access this crucial precursor. researchgate.net

Stereocontrolled Synthesis of β-Lactam Core Structures

Controlling the stereochemistry at the C3 and C4 positions of the azetidinone ring is paramount for biological activity. Synthetic chemists employ several strategies to achieve this control.

The Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine is a powerful and widely used method for forming the β-lactam ring. researchgate.netnih.gov The stereochemical outcome of this reaction (i.e., the formation of cis or trans isomers) can be manipulated by the choice of reactants and reaction conditions. nih.govutrgv.edu For instance, the use of non-polar solvents often favors the formation of the cis-β-lactam, which corresponds to the stereochemistry found in many natural products. Conversely, polar solvents can stabilize a zwitterionic intermediate, allowing for isomerization and leading to the more thermodynamically stable trans-β-lactam. nih.gov Temperature also plays a role, with lower temperatures often increasing the selectivity for the cis isomer. utrgv.edu

Intramolecular cyclization reactions offer another robust pathway for stereocontrol. In these approaches, an acyclic precursor, typically a β-amino acid or a derivative like a seryl peptide, is induced to cyclize. The stereocenters present in the starting material directly guide the formation of new stereocenters in the β-lactam ring. The Mitsunobu reaction, for example, proceeds via an N-C4 bond formation that inverts the stereochemistry at the C4 position, providing a predictable and reliable method for setting the ring's stereochemistry from a chiral β-hydroxy-α-amino acid precursor like serine. researchgate.netnih.gov

Peptide-to-β-Lactam Conversion Strategies

A biomimetic approach to the nocardicin core involves the cyclization of a linear peptide precursor, mirroring the proposed biosynthetic pathway where the β-lactam ring is formed from an L-serine residue. nih.gov The intramolecular Mitsunobu reaction is a cornerstone of this strategy, effectively converting a serine-containing dipeptide into a β-lactam. nih.govmdpi.com

This N1-C4 bond-forming cyclization is typically performed using a phosphine, such as triphenylphosphine (B44618) (PPh₃) or triethyl phosphite (B83602) (P(OEt)₃), and an azodicarboxylate. nih.govmdpi.com The reaction's success is highly dependent on the choice of protecting groups on the serine's amine. Simple amine protecting groups like Cbz or Boc are often ineffective, leading to undesired side products such as aziridines or dehydropeptides. mdpi.com However, the use of a dibenzyl-protected amine on the serine residue has been shown to be crucial for successfully yielding the desired β-lactam pseudopeptide with high stereoselectivity. mdpi.com

Furthermore, research has shown that the reaction conditions are critical for achieving high yields. A significant finding was that excluding light from the P(OEt)₃-mediated Mitsunobu ring closure can dramatically improve the yield to over 95%, likely by preventing the photodegradation of the azodicarboxylate reagent. nih.govresearchgate.net

| N-Protecting Group on Serine | Outcome of Mitsunobu Cyclization |

| Carboxybenzyl (Cbz) | Mixture of aziridine (B145994) and dehydropeptide |

| tert-Butyloxycarbonyl (Boc) | Mixture of aziridine and dehydropeptide |

| Dibenzyl (Bn₂) | Desired β-lactam product in high yield |

Table 2: Influence of N-protecting groups on the outcome of peptide-to-β-lactam conversion via the Mitsunobu reaction. Data sourced from Vaskó et al., 2019. mdpi.com

Advanced Cycloaddition and Cyclization Techniques in Nocardicin Analog Synthesis

Beyond the foundational methods, advanced cycloaddition and cyclization techniques provide access to a wide array of nocardicin analogues with novel substitutions. The Staudinger ketene-imine [2+2] cycloaddition remains a highly versatile and promising method. researchgate.netresearchgate.net It allows for the synthesis of a focused library of monocyclic β-lactams by varying the substituents on both the ketene and imine components, enabling the introduction of different groups at the C3, C4, and N1 positions of the β-lactam ring. researchgate.net

Other cyclization strategies reported for the synthesis of monocyclic β-lactams include bond formations between N1-C2 or C3-C4 of the ring system, starting from substrates like β-amino esters or β-hydroxamate esters. researchgate.net Formal cycloadditions, which may proceed through stepwise radical or metal-catalyzed pathways, also expand the toolkit for β-lactam synthesis. wikipedia.org These diverse synthetic routes are crucial for structure-activity relationship (SAR) studies, allowing for the systematic modification of the nocardicin scaffold to explore and optimize its biological properties. researchgate.net

Microbial Production and Bioprocess Optimization

Fermentation of Nocardia uniformis for Nocardicin Production

The primary producer of nocardicins, including Nocardicin E, is Nocardia uniformis subsp. tsuyamanensis ATCC 21806. tandfonline.comgoogle.comatcc.orgnih.gov Fermentation of this strain is the foundational step for obtaining these antibiotics. The process typically involves a two-stage cultivation: a seed culture to generate sufficient biomass, followed by inoculation into a larger production medium designed to promote secondary metabolite synthesis. asm.orgnih.gov

Seed cultures are generally prepared in a nutrient-rich medium like Tryptic Soy Broth (TSB) and incubated at 28-30°C for 48 to 72 hours. nih.govgoogle.com.pg The production phase involves a more complex fermentation medium. While several variations exist, a common base includes a combination of carbon sources, nitrogen sources, and essential minerals. For instance, a frequently cited medium contains peptone, yeast extract, phosphates, magnesium sulfate, glycine, trace minerals, and soluble starch. nih.gov The production of Nocardicin A, and by extension other nocardicins, occurs over several days, typically reaching detectable levels after 2 days and maturing over 5 to 7 days. nih.gov Studies have shown that supplementing the fermentation medium with precursors such as L-tyrosine, p-hydroxyphenylpyruvic acid, DL-p-hydroxymandelic acid, and L-p-hydroxyphenylglycine can stimulate the production of Nocardicin A. researchgate.net

The fermentation broth of Nocardia uniformis contains a mixture of related compounds, from which Nocardicin E must be isolated. Alongside the major product Nocardicin A, the strain also produces Nocardicins B, C, D, E, F, and G. tandfonline.comasm.org

Strain Improvement Strategies for Enhanced Yields

Increasing the production titers of microbial metabolites is a primary goal in industrial biotechnology. oup.com For nocardicins, traditional strain improvement methods, primarily random mutagenesis followed by screening, have been historically important for enhancing the yield of many antibiotics. oup.com This process involves exposing the microbial population to mutagens, such as UV radiation or chemical agents, to induce genetic mutations. The resulting mutants are then screened for desired characteristics, such as increased production of the target antibiotic.

While specific data on high-yield mutants for Nocardicin E is scarce, the principles applied to other actinomycetes are relevant. For example, screening for morphological mutants can sometimes lead to strains with higher productivity, as changes in colony appearance can be linked to alterations in regulatory genes that control antibiotic synthesis. oup.com In the context of Nocardia uniformis, screening would involve assays to detect and quantify the various nocardicins produced by mutant colonies. A paper disc bioassay using a sensitive E. coli strain can be employed to identify potent producers, followed by High-Performance Liquid Chromatography (HPLC) for detailed analysis of the product profile. asm.orgnih.gov

Genetic Engineering for Metabolite Diversification

Modern genetic engineering offers precise tools for manipulating the biosynthetic pathways of microorganisms to enhance the production of specific compounds or to generate novel derivatives. researchgate.netnih.gov The biosynthetic gene cluster for Nocardicin A in Nocardia uniformis has been identified, paving the way for targeted genetic modifications. asm.orgnih.govnih.gov

The diversification of nocardicin metabolites can be achieved by inactivating specific genes within the cluster. For example, the Nocardicin A biosynthetic pathway involves several enzymatic steps, including oxidations. asm.org Nocardicins E and F are believed to be formed via the oxidation of Nocardicin G. asm.org A key enzyme in this process is an N-oxygenase. Research on the gene nocL, which encodes an N-oxygenase responsible for converting Nocardicin C to Nocardicin A, demonstrated the power of this approach. asm.orgnih.gov When the nocL gene was inactivated, the mutant strain ceased to produce Nocardicin A and instead accumulated its precursor, Nocardicin C. asm.orgnih.gov

This strategy, known as mutational biosynthesis, could potentially be applied to increase the relative yield of Nocardicin E. By identifying and inactivating the genes responsible for further processing of Nocardicin E, it might be possible to create a strain that accumulates this specific metabolite. The development of genetic tools for Nocardia, such as shuttle vectors and methods for protoplast transformation, has established a foundation for such targeted engineering efforts. asm.orgnih.gov

Bioreactor Optimization for Nocardicin Biosynthesis

Scaling up fermentation from laboratory flasks to industrial bioreactors requires careful optimization of various physical and chemical parameters to maximize productivity. wur.nl For filamentous actinomycetes like Nocardia, morphology in submerged culture is a critical factor influencing yield. mdpi.com Depending on the organism and product, growth as dispersed mycelia or as dense pellets can be more advantageous. mdpi.com

Key parameters that must be controlled in a bioreactor for optimal Nocardicin biosynthesis include:

pH: Maintaining the optimal pH of the culture medium is crucial, as significant deviations can inhibit growth and product formation. For many actinomycetes, a pH around 7.0 is often targeted. researchgate.net

Temperature: The temperature must be kept within the optimal range for the strain, typically around 28-30°C for Nocardia uniformis. nih.govgoogle.com.pg

Dissolved Oxygen (DO): As aerobic bacteria, Nocardia require a sufficient supply of oxygen for growth and antibiotic production. DO levels are controlled by adjusting agitation speed and aeration rate.

Nutrient Feeding: A fed-batch strategy, where key nutrients and precursors are added during the fermentation process, can help to sustain productivity over a longer period and avoid the inhibitory effects of high initial substrate concentrations. researchgate.net Given that precursors like L-tyrosine stimulate nocardicin production, a controlled feeding strategy for these amino acids could enhance yields. researchgate.net

While specific bioreactor optimization studies for Nocardicin E are not widely published, the principles derived from the production of other secondary metabolites by actinomycetes provide a clear framework for process development. wur.nlmdpi.com The integration of process engineering with metabolic and genetic engineering holds the key to developing a robust and high-yield production system for Nocardicin E. researchgate.net

Advanced Research Directions and Future Perspectives

Elucidation of Remaining Uncharacterized Biosynthetic Functions

The biosynthetic gene cluster of the nocardicin family, particularly for nocardicin A, has been largely identified in Nocardia uniformis. jcvi.org This cluster contains 14 open reading frames that encode enzymes for production, resistance, and transport. jcvi.org The core structure of nocardicin is synthesized by a nonribosomal peptide synthetase (NRPS) system, comprising the proteins NocA and NocB. researchgate.netresearchgate.net These enzymes assemble two residues of D-(p-hydroxyphenyl)glycine (D-Hpg) and one residue of serine. researchgate.net

Despite significant progress, several enzymatic functions within the nocardicin biosynthetic pathway remain to be fully characterized. The biosynthesis is known to involve a two-protein NRPS system, genes for the synthesis of the precursor p-hydroxyphenylglycine, an S-adenosylmethionine-dependent 3-amino-3-carboxypropyl transferase (Nat), and a cytochrome P450. jcvi.org While the roles of many of these have been confirmed through gene disruption and heterologous expression, the precise mechanisms and interplay of all components are not completely understood. jcvi.orgnih.gov

A key area of ongoing research is the function of the thioesterase (TE) domain, NocTE, located on the NocB protein. This domain is unusual as it exhibits dual functionality, catalyzing both the epimerization of the C-terminal Hpg residue to its D-configuration and the subsequent hydrolysis to release the peptide intermediate. researchgate.netnih.gov Further investigation is needed to fully understand the structural basis for this dual activity and how it achieves such high stereochemical purity. researchgate.net Additionally, the condensation domain responsible for the formation of the characteristic β-lactam ring from a serine precursor presents another area for deeper mechanistic study. nih.govescholarship.orgacs.org While a mechanism involving dehydration of serine has been proposed, the intricate details of this cyclization reaction are still being explored. researchgate.net

Genomic studies of the Nocardia genus reveal a vast reservoir of biosynthetic gene clusters (BGCs), with a significant portion—around 35%—remaining uncharacterized. asm.org This suggests a high potential for discovering novel enzymatic functions and pathways that could be related to or influence nocardicin biosynthesis. asm.org

| Enzyme/Domain | Proposed/Known Function | Area for Further Elucidation |

| NocA/NocB (NRPS) | Assembles the peptide backbone from D-Hpg and serine. researchgate.netresearchgate.net | Precise regulation and interaction between the two proteins. |

| NocTE (Thioesterase) | Catalyzes epimerization and hydrolysis of the peptide. researchgate.netnih.gov | Structural basis for dual function and stereochemical control. researchgate.net |

| Condensation Domain | Forms the β-lactam ring. nih.govescholarship.orgacs.org | Detailed mechanism of the cyclization reaction. researchgate.net |

| Nat (B4201923) | S-adenosylmethionine-dependent 3-amino-3-carboxypropyl transferase. jcvi.org | Full characterization of its role in side-chain modification. |

| Cytochrome P450 | Involved in tailoring reactions. jcvi.org | Specific substrate and reaction catalyzed in the late-stage biosynthesis. |

| NocR | Positive transcriptional regulator. nih.gov | Full scope of its regulatory network and interaction with other regulators. |

Chemoenzymatic Synthesis of Novel Nocardicin Derivatives

The combination of chemical synthesis and enzymatic processes, known as chemoenzymatic synthesis, offers a powerful strategy for creating novel nocardicin derivatives. This approach leverages the high selectivity of enzymes from the nocardicin biosynthetic pathway to modify chemically synthesized precursors, or vice versa.

Researchers are exploring the use of the NRPS machinery to incorporate different amino acid building blocks into the nocardicin scaffold. By engineering the adenylation domains of NocA and NocB, which are responsible for selecting and activating specific amino acids, it may be possible to generate a library of nocardicin analogs with varied side chains. This could lead to derivatives with altered antimicrobial spectra or improved potency.

Furthermore, the unique enzymatic activities within the pathway, such as the β-lactam forming condensation domain and the NocTE epimerase-hydrolase, are valuable tools. researchgate.netnih.govnih.govescholarship.orgacs.org These enzymes could potentially be used in vitro to modify synthetic substrates, allowing for the creation of complex stereochemistries that are difficult to achieve through purely chemical methods. For example, the development of chemoenzymatic methods for producing peptide beta-lactones and beta-hydroxy acids has been explored, drawing inspiration from the nocardicin biosynthetic strategy. google.com This involves using enzymes to perform key cyclization and modification steps on synthetic precursors. nih.govescholarship.orggoogle.com

Mechanistic Insights into Bacterial Resistance to Nocardicin E and Related Compounds

Like other β-lactam antibiotics, the primary target of nocardicins is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). ontosight.aismolecule.comwikipedia.org Resistance to β-lactams, including monobactams like Nocardicin E, can arise through several key mechanisms. wikipedia.orgnumberanalytics.com

Enzymatic Degradation : The most common form of resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. wikipedia.orgnumberanalytics.comjournalagent.com While nocardicins are noted for their relative stability against some β-lactamases, the evolution of new and broader-spectrum enzymes remains a significant threat. smolecule.comresearchgate.net

Target Modification : Alterations in the structure of PBPs can reduce the binding affinity of the β-lactam antibiotic, rendering it less effective. numberanalytics.comjournalagent.comglobalrph.com This can occur through mutations in the genes encoding PBPs. journalagent.comnih.gov

Reduced Permeability : Changes in the bacterial outer membrane, such as the modification or loss of porin channels in Gram-negative bacteria, can restrict the entry of the antibiotic into the cell, thereby lowering its intracellular concentration. globalrph.comnih.govmdpi.com

Efflux Pumps : Bacteria can actively pump antibiotics out of the cell using efflux pump systems, preventing the drug from reaching its PBP target in sufficient concentrations. numberanalytics.commdpi.com This is a significant mechanism of resistance in many Gram-negative bacteria. mdpi.com

Understanding these resistance mechanisms at a molecular level is crucial for developing strategies to overcome them. This includes the development of β-lactamase inhibitors that can be co-administered with nocardicin-based drugs or the design of new derivatives that are less susceptible to these resistance mechanisms.

Design of Nocardicin E-Inspired Antimicrobial Agents with Enhanced Properties

The unique monocyclic structure of Nocardicin E serves as a valuable template for the design of new antimicrobial agents. ontosight.aicapes.gov.br Structure-activity relationship (SAR) studies have provided key insights into which parts of the nocardicin molecule are essential for its activity and can be modified to enhance its properties. researchgate.netresearchgate.netcapes.gov.br

Key findings from SAR studies indicate that:

The oxime-containing side chain is crucial for bioactivity. researchgate.netresearchgate.net

The stereochemistry at the chiral center alpha to the carboxylic acid group influences contact with the target PBP. researchgate.net

Modifications to the aromatic substituents can alter the spectrum of activity. For instance, replacing the natural 4-hydroxyphenyl group with a thiophene (B33073) moiety can impart activity against both Gram-positive and Gram-negative bacteria. researchgate.net

This knowledge is being used to design novel monocyclic β-lactams with improved characteristics, such as:

Broader Spectrum of Activity : By modifying side chains and other functional groups, researchers aim to create derivatives effective against a wider range of pathogens, including multi-drug resistant strains. ontosight.airesearchgate.net

Enhanced Stability : Introducing modifications that protect the β-lactam ring from hydrolysis by a wider array of β-lactamases. capes.gov.br

Improved Pharmacokinetic Properties : Optimizing the molecule for better absorption, distribution, metabolism, and excretion in the body.

Q & A

[Basic] What frameworks should guide the formulation of research questions in Nocardicin E pharmacological studies?

Answer:

- Use the PICO framework to define:

- Population (e.g., bacterial strains or cell lines treated with Nocardicin E).

- Intervention (e.g., dosage, administration route).

- Comparison (control groups or alternative antibiotics).

- Outcome (e.g., minimal inhibitory concentration, biofilm disruption).

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and significance .

- Example table for structuring variables:

| PICO Component | Parameters |

|---|---|

| Population | Pseudomonas aeruginosa biofilms |

| Intervention | Nocardicin E at 0.5–50 µg/mL |

| Comparison | Untreated controls, ciprofloxacin-treated groups |

| Outcome | Biofilm biomass reduction (OD₅₇₀) |

[Advanced] How can conflicting data regarding NRPS module functionality in Nocardicin E biosynthesis be systematically analyzed?

Answer:

- Experimental validation : Perform ATP/PPi exchange assays on adenylation (A) domains to confirm substrate specificity (e.g., L-pHPG vs. L-Arg) .

- Gene cluster mutagenesis : Knock out individual NRPS modules (e.g., nocA or nocB homologs) and analyze intermediates via LC-MS to detect truncated peptides .

- Bioinformatics cross-check : Compare domain predictions from tools like NRPSpredictor2 with experimental results, highlighting discrepancies in substrate activation .

[Basic] What statistical methods are appropriate for analyzing dose-response relationships in Nocardicin E's antimicrobial activity?

Answer:

- Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across dose groups .

- Recommended table format :

| Dose (µg/mL) | Inhibition Zone (mm) | p-value vs. Control |

|---|---|---|

| 10 | 12.5 ± 1.2 | <0.001 |

| 20 | 18.3 ± 2.1 | <0.001 |

[Advanced] What strategies address challenges in determining amino acid incorporation sequences in Nocardicin E's nonribosomal synthesis?

Answer:

- Isotopic labeling : Feed ¹³C-labeled amino acids (e.g., L-Ser) to cultures and trace incorporation via NMR or HR-MS .

- Module-specific inhibition : Use selective inhibitors (e.g., thioesterase mimics) to arrest peptide elongation at specific NRPS modules, enabling intermediate isolation .

- Comparative genomics : Align Nocardicin E gene clusters with homologs (e.g., N. uniformis NocA/NocB) to infer conserved substrate-binding pockets .

[Basic] How should researchers structure a literature review to identify gaps in Nocardicin E's mechanism of action studies?

Answer:

- Categorize findings by:

- Biological targets (e.g., penicillin-binding proteins, β-lactamase inhibition).

- Methodological limitations (e.g., in vitro vs. in vivo models).

- Use summary tables to contrast hypotheses (example):

| Study | Proposed Mechanism | Evidence Type | Contradictions |

|---|---|---|---|

| Smith et al. (2022) | Competitive PBP3 inhibition | X-ray crystallography | No activity in E. coli mutants |

| Jones et al. (2023) | β-lactamase stabilization | Enzyme kinetics | Disputed by pH-dependent assays |

[Advanced] What experimental designs can resolve uncertainties about pentapeptide precursor processing in Nocardicin E biosynthesis?

Answer:

- Knockout-complementation assays : Delete putative thioesterase/oxidase genes and supplement with synthetic pentapeptides to assess truncation .

- Time-course metabolomics : Profile intracellular metabolites during fermentation to capture precursor accumulation .

- Structural homology modeling : Predict enzyme-substrate interactions in tailoring steps (e.g., epoxidation) using AlphaFold2 .

[Basic] What ethical considerations are paramount when publishing Nocardicin E research involving genetically modified organisms (GMOs)?

Answer:

- Biosafety protocols : Follow NIH Guidelines (e.g., BSL-2 containment for antibiotic-resistant strains) .

- Data anonymization : Exclude strain identifiers if proprietary.

- Transparency : Disclose conflicts of interest (e.g., funding from biotech firms) .

[Advanced] How can researchers optimize heterologous expression systems for Nocardicin E's biosynthetic enzymes?

Answer:

- Host selection : Test Streptomyces lividans (GC-rich codon bias) vs. E. coli (with rare tRNA supplementation) .

- Induction optimization : Titrate IPTG or arabinose concentrations to balance enzyme yield and solubility.

- Activity validation : Couple expression with ATP/PPi exchange assays for real-time monitoring of adenylation efficiency .

Data Presentation Guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.